6-Aminocaproic acid-d10
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Overview
Description
6-Aminocaproic acid-d10 is a deuterium-labeled derivative of 6-Aminocaproic acid, which is a monoamino carboxylic acid. This compound is primarily known for its potent antifibrinolytic properties, making it an effective inhibitor of plasmin and plasminogen . The deuterium labeling in this compound is used to trace and study the compound’s behavior in various biochemical processes.
Preparation Methods
The preparation of 6-Aminocaproic acid-d10 typically involves the alkali hydrolysis of caprolactam. The process includes several steps:
Alkali Hydrolysis: Caprolactam reacts with sodium hydroxide and water at a temperature of 100 to 110°C for 1 to 5 hours.
Neutralization: The hydrolyzed product is cooled to room temperature and neutralized to a pH of 7.5 using dilute sulfuric acid.
Desalination: The neutralized product undergoes electrodialysis for desalination.
Chemical Reactions Analysis
6-Aminocaproic acid-d10 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol group.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace the amino or carboxylic groups.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.
Scientific Research Applications
6-Aminocaproic acid-d10 has a wide range of applications in scientific research:
Mechanism of Action
6-Aminocaproic acid-d10 exerts its effects by binding reversibly to the kringle domain of plasminogen. This binding blocks the activation of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding . The molecular targets involved include plasminogen and fibrin, which are crucial in the clotting process.
Comparison with Similar Compounds
6-Aminocaproic acid-d10 is similar to other compounds like:
6-Aminocaproic acid: The non-deuterated form, which also inhibits plasmin and plasminogen.
Epsilon-Aminocaproic acid: Another name for 6-Aminocaproic acid, highlighting its structural similarity.
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed tracing and analysis in biochemical studies.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
SLXKOJJOQWFEFD-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
C(CCC(=O)O)CCN |
Origin of Product |
United States |
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